Stigmasta-4,22-Dien-3-One
Description
Properties
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18-21,24-27H,7,10-17H2,1-6H3/b9-8+/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGZDUKUQPPHFM-LPJPOILFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20817-72-5 | |
| Record name | Stigmasta-4,22-dien-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020817725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Stigmasta-4,22-dien-3-one natural sources and isolation
Natural Sources, Isolation Methodologies, and Structural Elucidation[1][2][3][4]
Executive Summary
Stigmasta-4,22-dien-3-one (CAS: 55722-32-2), also known as stigmastadienone, is an oxidized derivative of stigmasterol characterized by an
This guide provides a rigorous technical framework for the identification, extraction, and purification of stigmasta-4,22-dien-3-one from natural matrices.[1][2][4] It moves beyond generic protocols to address the specific solubility challenges and chromatographic behavior inherent to 3-ketosteroids.[1][2]
Chemical Profile & Significance[1][3][4][7][8][9]
| Property | Specification |
| IUPAC Name | (8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
| Molecular Formula | |
| Molecular Weight | 410.68 g/mol |
| Key Functional Groups | |
| Polarity | Lipophilic (LogP ~8.[1][2][5][6][7]05) |
| Solubility | Soluble in |
Therapeutic Relevance: Research indicates that the oxidation of the C-3 hydroxyl group to a ketone significantly alters bioactivity.[1] Stigmasta-4,22-dien-3-one has demonstrated:
-
Antimycobacterial Activity: Effective against Mycobacterium tuberculosis (MIC values often comparable to standard drugs in specific assays).[1]
-
Cytotoxicity: IC50 of 0.3 mM against HT1080 human fibrosarcoma cell lines.[1]
-
Anti-inflammatory: Inhibition of NO production in LPS-stimulated macrophages.[1][2]
Natural Reservoirs
While often co-occurring with stigmasterol and
Table 1: High-Yield Natural Sources
| Organism | Family | Tissue | Reported Yield/Context | Ref |
| Cenchrus setigerus | Poaceae | Whole Plant | High abundance (~4.14% of extract) | [1] |
| Nelumbo nucifera | Nelumbonaceae | Leaves | Isolated alongside alkaloids; antioxidant fraction | [2] |
| Rhinacanthus nasutus | Acanthaceae | Roots/Leaves | Traditional medicine for skin diseases | [3] |
| Litsea sericea | Lauraceae | Roots | Co-isolated with sesquiterpenes | [4] |
| Boerhaavia diffusa | Nyctaginaceae | Roots | Bioactive immunomodulatory fraction | [5] |
Biosynthetic Context
Understanding the origin of the molecule aids in selecting the extraction method.[1] Stigmasta-4,22-dien-3-one is typically formed via the oxidation of stigmasterol by cholesterol oxidase-like enzymes (3
Figure 1: Biosynthetic conversion of Stigmasterol to Stigmasta-4,22-dien-3-one involving oxidation and double bond migration.[1][2]
Isolation & Purification Strategy
Critical Control Point: The primary challenge is separating the enone (ketone) from the parent sterol (alcohol).[1] Standard silica columns often result in co-elution.[1] The protocol below utilizes a polarity-gradient fractionation optimized for ketone/alcohol separation.
Phase 1: Extraction (The "Crude" Phase)[1][2]
-
Preparation: Dry plant material (e.g., Cenchrus setigerus whole plant) at 40°C. Pulverize to a coarse powder (Mesh 40).
-
Solvent Choice: Use 95% Ethanol or Methanol .[1] While the steroid is lipophilic, these solvents penetrate the cellular matrix better than hexane.[1]
-
Procedure:
-
Macerate 1 kg powder in 3L solvent for 72 hours with intermittent shaking.
-
Filter and concentrate in vacuo at 45°C to obtain the crude residue.
-
Phase 2: Liquid-Liquid Partitioning (Self-Validating Step)
Purpose: To remove chlorophyll (non-polar) and glycosides/sugars (polar), enriching the steroid fraction.[1]
-
Suspend crude extract in Distilled Water (500 mL).
-
Defatting: Partition with n-Hexane (3 x 500 mL).
-
Enrichment: Partition the aqueous layer with Chloroform (
) or Ethyl Acetate (EtOAc) (3 x 500 mL).
Phase 3: Chromatographic Purification
Stationary Phase: Silica Gel 60 (230–400 mesh).[1] Mobile Phase Gradient: n-Hexane : Ethyl Acetate.[8][1][2][4]
| Step | Solvent Ratio (Hex:EtOAc) | Elution Target | Observation |
| 1 | 100:0 | Hydrocarbons, Waxes | Clear/Yellowish oil |
| 2 | 95:5 | Fatty acid esters | Oily residue |
| 3 | 90:10 to 85:15 | Stigmasta-4,22-dien-3-one | Crystalline solid upon evaporation |
| 4 | 70:30 | Stigmasterol / | White powder |
TLC Visualization Protocol:
-
Plate: Silica gel
.[9][1][10] -
Solvent System: Hexane:Ethyl Acetate (4:1).[1]
-
Detection 1 (UV 254nm): The enone system (
-3-one) is UV active (dark spot quenching fluorescence).[1][2] Crucial distinction: Stigmasterol (parent) is NOT UV active at 254nm.[1] -
Detection 2 (Chemical): Spray with Liebermann-Burchard reagent or Vanillin-Sulfuric Acid and heat (110°C).[1][2]
-
Result: Steroids turn violet/blue/green.[1]
-
Figure 2: Isolation workflow emphasizing the critical UV-detection step for enone derivatives.
Structural Elucidation & Validation
To confirm the isolation of stigmasta-4,22-dien-3-one and differentiate it from stigmasterol, compare the spectral data against the following validated parameters.
Table 2: Key NMR & MS Diagnostic Signals
| Technique | Signal | Assignment | Diagnostic Value |
| H-4 | Definitive: Confirms | ||
| H-22, H-23 | Confirms side-chain double bond (trans).[1][2] | ||
| Angular methyl (shifted vs parent).[1][2] | |||
| Angular methyl. | |||
| C-3 | Ketone Carbonyl. (Stigmasterol C-3 is ~71 ppm).[1][2] | ||
| C-5 | Quaternary olefinic carbon ( | ||
| C-4 | Olefinic carbon ( | ||
| Mass Spec (EI) | m/z 410 | Molecular Ion | Matches |
| m/z 124 | Fragment | Characteristic ring A cleavage (McLafferty-like).[1][2] |
Self-Validation Check:
If your
References
-
Goyal, M., & Nagori, B. P. (2025).[1] Antimicrobial Activity and Identification of 4, 22-Stigmastadiene-3-one and Some Other Compounds in Motha Dhaman Grass Cenchrus setigerus from Tribal Area of Western Rajasthan.[1][2] Research Journal of Pharmaceutical, Biological and Chemical Sciences. Link
-
Kashiwada, Y., et al. (2005).[1] Anti-HIV benzylisoquinoline alkaloids and flavonoids from the leaves of Nelumbo nucifera and structure-activity correlations with related alkaloids.[1] Bioorganic & Medicinal Chemistry, 13(2), 443-448.[1] (Contextual source for Lotus constituents). Link
-
Wu, T. S., et al. (1998).[1] Cytotoxic and antiplatelet aggregation principles of Rhinacanthus nasutus. Journal of Natural Products, 61(8), 996-999.[1] Link[1][2]
-
Yang, X. W., et al. (2007).[1] New sesquiterpenes from Litsea sericea. Planta Medica, 73(10), 1114-1117.[1] (Contextual source for Litsea sterols).[9][1] Link
-
BenchChem Protocols. (2025). Application Notes & Protocols for the Isolation of Stigmasta-4,25-dien-3-one from Plant Material. Link
-
NIST Chemistry WebBook. (2023).[1] 4,22-Stigmastadiene-3-one Mass Spectrum.[1][2][5][6][7] Link
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- 5. 4,22-Stigmastadiene-3-one [webbook.nist.gov]
- 6. 4,22-Stigmastadiene-3-one [webbook.nist.gov]
- 7. Stigmasta-4,22-dien-3-one, 4-methyl-, (22E,24R)- | C30H48O | CID 20831100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Stigmasta-4,22-dien-3-one | CAS:55722-32-2 | Manufacturer ChemFaces [chemfaces.com]
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Stigmasta-4,22-dien-3-one chemical structure and stereochemistry
An In-depth Technical Guide to Stigmasta-4,22-dien-3-one: Structure, Stereochemistry, and Applications
Introduction
Stigmasta-4,22-dien-3-one is a naturally occurring phytosteroid belonging to the stigmastane class of sterol lipids.[1] As a derivative of the widely distributed plant sterol, stigmasterol, this compound is of significant interest to researchers in natural product chemistry, pharmacology, and drug development. Its molecular framework is characterized by a tetracyclic cyclopenta[a]phenanthrene nucleus and a distinctive side chain containing a double bond at the C-22 position.[2]
This guide serves as a comprehensive technical resource for scientists and professionals. It provides an in-depth exploration of the molecule's complex three-dimensional structure and stereochemistry, outlines detailed protocols for its chemical synthesis and isolation from natural sources, presents a thorough analysis of its spectroscopic signature, and discusses its known biological activities and potential applications. The methodologies described herein are grounded in established chemical principles, offering field-proven insights to guide experimental design and execution.
Part 1: Molecular Architecture - Chemical Structure and Stereochemistry
Core Structure
The foundational structure of stigmasta-4,22-dien-3-one is the stigmastane skeleton, which consists of three six-membered rings (A, B, and C) and one five-membered ring (D) fused together.[1] Its chemical formula is C₂₉H₄₆O, and it has a molecular weight of approximately 410.7 g/mol .[2]
Key functional groups define its reactivity and spectroscopic properties:
-
α,β-Unsaturated Ketone: A ketone at the C-3 position is in conjugation with a double bond between C-4 and C-5 (Δ⁴). This enone system is a crucial chromophore and influences the chemical shifts of nearby protons and carbons in NMR spectroscopy.
-
Alkene Side Chain: A second double bond is located in the aliphatic side chain between C-22 and C-23 (Δ²²).
Part 2: Synthesis and Natural Occurrence
Laboratory Synthesis: Oppenauer Oxidation
The most direct and widely utilized method for synthesizing stigmasta-4,22-dien-3-one is the Oppenauer oxidation of its precursor, stigmasterol. [3] Expertise & Experience: This method is favored for its high selectivity. The Oppenauer oxidation specifically targets secondary alcohols and is gentle enough to avoid isomerization or degradation of the sensitive double bonds at Δ⁵ (in the reactant) and Δ²² (in both reactant and product). [4]It uses an aluminum alkoxide catalyst (e.g., aluminum isopropoxide) and a ketone solvent (e.g., acetone) which also acts as the hydride acceptor, driving the reaction equilibrium towards the oxidized product. [4] Experimental Protocol: Synthesis via Oppenauer Oxidation
This protocol describes a representative procedure for the synthesis of stigmasta-4,22-dien-3-one.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, dissolve stigmasterol (1 equivalent) in a suitable anhydrous solvent such as toluene.
-
Add a large excess of acetone, which serves as both a solvent and the hydride acceptor.
-
Add aluminum isopropoxide (approx. 2-3 equivalents) to the solution.
-
-
Reaction Execution:
-
Heat the mixture to reflux with constant stirring. The reaction temperature is dictated by the boiling point of the solvent mixture.
-
Trustworthiness (Self-Validation): Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 1:9 v/v). The disappearance of the more polar stigmasterol spot and the appearance of a new, less polar product spot (stigmasta-4,22-dien-3-one) indicates reaction progression. The reaction is typically complete within a few hours.
-
-
Workup and Purification:
-
After the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Quench the reaction by slowly adding a dilute acid (e.g., 10% HCl or H₂SO₄) to hydrolyze the aluminum salts.
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with a solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase in vacuo to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., acetone/methanol) or by column chromatography on silica gel to obtain the pure stigmasta-4,22-dien-3-one.
-
Natural Sources and Biosynthesis
Stigmasta-4,22-dien-3-one has been identified in a variety of natural sources, highlighting its role as a secondary metabolite in the plant kingdom.
-
Known Sources:
-
Soybean (Glycine max) [1] * Rhinacanthus nasutus [2] * Pellia epiphylla [2] * Cenchrus setigerus (Motha Dhaman Grass) [3][5] * Neolitsea sericea and Litsea sericea [6] Biosynthesis: The biosynthesis of stigmasta-4,22-dien-3-one is directly linked to that of its precursor, stigmasterol. Stigmasterol is synthesized in plants via the mevalonate pathway. It is proposed that stigmasta-4,22-dien-3-one is formed in vivo through the enzymatic oxidation of the 3β-hydroxyl group of stigmasterol, a reaction analogous to the laboratory-based Oppenauer oxidation.
-
Part 3: Analytical Characterization
Definitive identification and structural confirmation of stigmasta-4,22-dien-3-one rely on a combination of spectroscopic techniques.
Spectroscopic Profile
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental formula.
-
Electron Ionization (EI-MS): Typically shows a molecular ion (M⁺) peak at m/z 410, corresponding to the molecular weight. [7][8]* Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ is observed at m/z 411.
| MS Data Summary | |
| Formula | C₂₉H₄₆O |
| Exact Mass | 410.3549 Da |
| Molecular Ion (M⁺) | m/z 410 |
| Protonated Molecule [M+H]⁺ | m/z 411 |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum is dominated by signals from the enone system.
| Key IR Absorptions | |
| Wavenumber (cm⁻¹) | Assignment |
| ~1680-1665 | C=O stretch (conjugated ketone) |
| ~1620-1600 | C=C stretch (conjugated alkene) |
| ~970 | C-H bend (trans-alkene, Δ²²) |
| ~2950-2850 | C-H stretch (alkane backbone) |
| Source: Data derived from NIST Chemistry WebBook for 4,22-Stigmastadiene-3-one. |
| Predicted ¹³C and ¹H NMR Chemical Shifts (in CDCl₃) | ||
| Carbon No. | ¹³C Shift (δc, ppm) | ¹H Shift (δн, ppm) |
| 3 | ~199.5 | - |
| 4 | ~124.0 | ~5.7 (s) |
| 5 | ~171.5 | - |
| 18 | ~12.1 | ~0.7 (s) |
| 19 | ~17.4 | ~1.2 (s) |
| 21 | ~21.2 | ~1.0 (d) |
| 22 | ~138.2 | ~5.15 (dd) |
| 23 | ~129.3 | ~5.05 (dd) |
| 26 | ~19.0 | ~0.85 (d) |
| 27 | ~21.1 | ~0.81 (d) |
| 29 | ~12.2 | ~0.8 (t) |
| Note: These are predicted values. Chemical shifts can vary based on solvent and experimental conditions. Predictions are based on analogous structures in the literature.[9][10][11] |
Part 4: Isolation and Purification from Natural Sources
General Strategy
The isolation of stigmasta-4,22-dien-3-one from plant material follows a standard natural product chemistry workflow. The process begins with extraction to remove the compound from the plant matrix, followed by chromatographic steps to separate it from other metabolites based on polarity.
Experimental Protocol: Isolation from Plant Material
This protocol provides a generalized methodology adapted from procedures for isolating stigmastane-type steroids. [12][13][14]
-
Plant Material Preparation:
-
Collect and identify the plant material (e.g., leaves, stem bark).
-
Air-dry the material in a shaded, well-ventilated area for several days, followed by oven-drying at a low temperature (~40-50°C) to remove all moisture.
-
Grind the dried material into a coarse powder to maximize the surface area for extraction.
-
-
Solvent Extraction:
-
Perform exhaustive extraction of the powdered plant material using a solvent of medium polarity, such as ethyl acetate or a dichloromethane/methanol mixture, which are effective for extracting steroids. [12][13]This can be done by maceration (soaking at room temperature for 48-72 hours) or Soxhlet extraction for higher efficiency.
-
Filter the extract and concentrate it using a rotary evaporator to yield a crude extract.
-
-
Chromatographic Purification:
-
Step A: Silica Gel Column Chromatography:
-
Pre-adsorb the crude extract onto a small amount of silica gel.
-
Load the adsorbed material onto a silica gel column packed in a non-polar solvent (e.g., hexane or petroleum ether).
-
Elute the column with a solvent gradient of increasing polarity, for instance, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.
-
Rationale: Stigmasta-4,22-dien-3-one is moderately polar. This gradient will first elute non-polar compounds (like fats and waxes) and then the target steroid, leaving more polar compounds (like flavonoids and saponins) on the column.
-
-
Step B: Fraction Analysis and Pooling:
-
Collect fractions and analyze them by TLC.
-
Pool the fractions containing the compound of interest (identified by its Rf value and visualization under UV light or with a staining agent like vanillin-sulfuric acid).
-
-
Step C: Final Purification:
-
Subject the pooled, enriched fractions to further purification if necessary. This can be achieved through preparative TLC or a second column chromatography step with a shallower solvent gradient to resolve any remaining impurities.
-
The purity of the final isolated compound should be confirmed by HPLC and spectroscopic methods (NMR, MS).
-
-
Part 5: Biological Activity and Potential Applications
While research on stigmasta-4,22-dien-3-one is less extensive than on its precursor, stigmasterol, initial studies and its structural similarity to other bioactive steroids suggest promising pharmacological potential.
-
Antimicrobial Activity: Extracts of the grass Cenchrus setigerus, which contain stigmasta-4,22-dien-3-one as a significant component (4.14%), have demonstrated antimicrobial activity. [3][5]A related compound, stigmast-4-en-3-one, isolated from Nauclea latifolia, also exhibited activity against bacteria, including those responsible for dental caries. [13]This suggests that the Δ⁴-3-oxo moiety may be important for antimicrobial effects.
-
Potential Pharmacological Profile: Given that stigmasta-4,22-dien-3-one is a direct oxidation product of stigmasterol, it may share or modulate some of the biological activities of its precursor. Stigmasterol is known for its anti-inflammatory, antioxidant, cholesterol-lowering, and anticancer properties. [4]Further investigation is warranted to determine if stigmasta-4,22-dien-3-one possesses a similar profile.
-
Applications:
-
Drug Development: Its antimicrobial properties make it a lead compound for the development of new antibacterial agents.
-
Biomarker: Its presence in certain foods, such as soy, makes it a potential biomarker for dietary intake studies. [1]
-
Conclusion
Stigmasta-4,22-dien-3-one is a phytosteroid with a well-defined and complex chemical architecture. Its synthesis is readily achievable through the selective oxidation of stigmasterol, and established protocols allow for its isolation from various plant sources. The analytical characterization, heavily reliant on MS, IR, and NMR spectroscopy, provides a unique fingerprint for its identification. Emerging evidence of its antimicrobial activity, coupled with the known therapeutic benefits of related stigmastane steroids, positions stigmasta-4,22-dien-3-one as a molecule of considerable interest for future pharmacological research and development. This guide provides the foundational technical knowledge necessary for professionals to confidently work with and explore the potential of this compelling natural product.
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FooDB. (2022). Stigmasta-4-22-dien-3-one (FDB005657). Food Database. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5484202, Stigmast-4-en-3-one. PubChem. [Link]
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National Institute of Standards and Technology. (n.d.). 4,22-Stigmastadiene-3-one. NIST Chemistry WebBook. [Link]
-
Habib, E., et al. (2020). Isolation, Characterization and Antimicrobial Activity of 3β, 22E-Stigmasta-5, 22-dien-3-ol from the Aerial Part of Aeschynomene uniflora E. Mey. ResearchGate. [Link]
-
National Institute of Standards and Technology. (n.d.). Mass spectrum of 4,22-Stigmastadiene-3-one. NIST Chemistry WebBook. [Link]
-
Wikipedia. (n.d.). Oppenauer oxidation. [Link]
-
Choudhary, M., et al. (2015). Antimicrobial Activity and Identification of 4, 22-Stigmastadiene-3-one and Some Other Compounds in Motha Dhaman Grass Cenchrus setigerus from Tribal Area of Western Rajasthan. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5323812, Stigmasta-4,22-dien-3-one, 4-methyl-, (22E,24R)-. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12611207, 4,22-Stigmastadiene-3-one. PubChem. [Link]
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Kouam, S. F., et al. (2023). Polyoxygenated Stigmastane-Type Steroids from Vernonia kotschyana Sch. Bip. ex Walp. and Their Chemophenetic Significance. MDPI. [Link]
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Dutan, F. I., et al. (2021). Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation. MDPI. [Link]
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ATB (Automated Topology Builder). (n.d.). 4,22-Stigmastadiene-3-one. The University of Queensland. [Link]
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Essiet, U. A., et al. (2015). ANTIMICROBIAL ACTIVITY OF STIGMAST-4-EN-3-ONE AND 2,4- DIMETHYLHEXANE ISOLATED FROM NAUCLEA LATIFOLIA. ResearchGate. [Link]
-
Achika, J. I., et al. (2016). Isolation, Characterization and Antimicrobial Activity of 3β, 22E-Stigmasta-5, 22-dien-3-ol from the Aerial Part of Aeschynomene uniflora E. Mey. Journal of Pharmaceutical Research International. [Link]
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Eke, B. C., et al. (2021). Anti-inflammatory and Membrane-stabilizing Stigmastane Steroids from Alchornea floribunda Leaves. ResearchGate. [Link]
-
Choudhary, M., et al. (2015). Antimicrobial Activity and Identification of 4, 22-Stigmastadiene-3-one and Some Other Compounds in Motha Dhaman Grass Cenchrus setigerus from Tribal Area of Western Rajasthan. International Journal of Drug Development and Research. [Link]
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Batta, A. K., et al. (2010). Synthesis and characterization of stigmasterol oxidation products. Journal of Agricultural and Food Chemistry. [Link]
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Kaur, R., et al. (2020). Isolation and Characterization of Stigmasterol from Fritillaria roylei. Biology, Medicine, & Natural Product Chemistry. [Link]
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Wang, W. G., et al. (2013). Highly oxygenated stigmastane-type steroids from the aerial parts of Vernonia anthelmintica Willd. PubMed. [Link]
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Mishra, D., et al. (2015). Isolation and tentative characterization of stigmastane type steroids from the roots of Senecio rufinervis D.C. International Journal of Green Pharmacy. [Link]
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National Institute of Standards and Technology. (n.d.). 4,22-Stigmastadiene-3-one. NIST Chemistry WebBook. [Link]
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Maurya, R., et al. (2006). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids. ResearchGate. [Link]
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Ashenhurst, J. (2022). 13-C NMR - How Many Signals. Master Organic Chemistry. [Link]
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- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Polyoxygenated Stigmastane-Type Steroids from Vernonia kotschyana Sch. Bip. ex Walp. and Their Chemophenetic Significance [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. greenpharmacy.info [greenpharmacy.info]
Safety Operating Guide
Stigmasta-4,22-Dien-3-One proper disposal procedures
This guide outlines the operational safety and disposal protocols for Stigmasta-4,22-dien-3-one (CAS: 20817-72-5 / 55722-32-2).[1] It is designed for laboratory personnel requiring immediate, actionable procedures for waste management and spill response.
Part 1: Immediate Action & Safety Profile
Stigmasta-4,22-dien-3-one is a steroidal enone.[1] While not classified as a P-listed acutely hazardous substance under RCRA, it possesses significant bioactive properties (cytotoxicity) and sensitization potential that mandate strict containment.[1]
Critical Hazard Summary
| Hazard Class | Risk Description | Immediate Precaution |
| Bioactivity | Cytotoxic (IC50 ~0.3 mM); potential endocrine modulator.[1][2] | Double-glove (Nitrile) and handle in a biosafety cabinet or fume hood.[1] |
| Health | Respiratory sensitizer; causes serious eye/skin irritation.[1] | Do not inhale dust. Use N95 or P100 respiratory protection if outside a hood.[1] |
| Environmental | Aquatic toxicity; non-biodegradable in short-term.[1] | Zero-discharge policy. Never flush down drains.[1] |
| Reactivity | Stable solid; reacts with strong oxidizers.[1] | Store away from peroxides, nitrates, and perchlorates.[1] |
Part 2: Disposal Decision Logic (Workflow)
Proper disposal depends on the physical state of the waste (Solid vs. Liquid) and the presence of co-contaminants (solvents).
Disposal Decision Tree
Figure 1: Logic flow for segregating Stigmasta-4,22-dien-3-one waste streams to ensure RCRA compliance.
Part 3: Detailed Disposal Protocols
Protocol A: Solid Waste Disposal (Powder & PPE)
Applicability: Expired pure substance, contaminated weighing boats, gloves, and paper towels.
-
Containment:
-
Collect waste in a clear, 6-mil polyethylene bag .
-
Do not place loose powder directly into a rigid bin; bag it first to prevent dust aerosolization upon opening.
-
-
Labeling:
-
Label the inner bag: "Contains Stigmasta-4,22-dien-3-one – Toxic Solid."
-
-
Secondary Containment:
-
Place the sealed bag into a rigid Wide-Mouth HDPE Drum or a dedicated "Solid Toxic" waste pail.[1]
-
-
Documentation:
-
Fill out the hazardous waste tag. List components as: "Solid debris contaminated with Stigmasta-4,22-dien-3-one <1%."
-
Protocol B: Liquid Waste Disposal (Solutions)
Applicability: Reaction mixtures, HPLC effluents, or dissolved stock solutions.
-
Segregation:
-
Scenario 1 (Halogenated): If dissolved in Chloroform or Dichloromethane (DCM), dispose of in the Halogenated Solvent carboy.
-
Scenario 2 (Non-Halogenated): If dissolved in Methanol, Ethanol, or DMSO, dispose of in the Non-Halogenated/Flammable carboy.
-
-
Deactivation (Optional but Recommended):
-
For high-concentration stock solutions (>10 mM), consider oxidative degradation (e.g., treatment with bleach/hypochlorite) only if authorized by your facility's safety officer, as this may generate chlorinated byproducts.[1] Standard practice is incineration without pre-treatment.
-
-
Rinsing:
-
Triple-rinse empty glass vials with the compatible solvent.[1] Add rinsate to the liquid waste container.
-
Deface the label on the empty vial and dispose of it as Glass Waste (not trash).
-
Part 4: Spill Management Workflow
Spill Response Diagram
Figure 2: Step-by-step response for dry powder spills to prevent respiratory exposure.[1]
Detailed Spill Steps:
-
Dampen: Do not dry sweep. Gently cover the spill with paper towels dampened with water or ethanol to suppress dust.
-
Scoop: Use a plastic scoop or dustpan to lift the wet slurry.
-
Bag: Place waste immediately into a sealable bag.
-
Wash: Clean the surface with a detergent solution (surfactants help solubilize the lipophilic steroid) followed by water.
Part 5: Regulatory & Technical Reference
Waste Classification (US RCRA):
-
Status: Not a P-listed or U-listed waste.[1]
-
Characteristic: If mixed with flammable solvents (Methanol), it becomes D001 (Ignitable) . If mixed with Chloroform, it becomes D022 (Toxic - Chloroform) .[1]
-
Pure Substance: Classify as "Non-Regulated Chemical Waste" or "Toxic Solid, Organic, N.O.S." depending on state regulations (e.g., California treats all toxic salts as hazardous).
References
-
PubChem. (2025).[2] Stigmasta-4,22-dien-3-one Compound Summary. National Library of Medicine. Link[1]
-
MedChemExpress. (2024). Stigmasta-4,22-dien-3-one Safety Data Sheet. Link
-
US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Link
-
Sigma-Aldrich. (2025). General Safety Data Sheet for Steroid Compounds. Link
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
